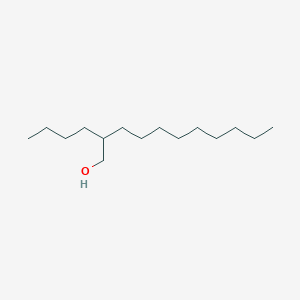

2-Butylundecan-1-OL

Description

Significance and Research Trajectories of 2-Butylundecan-1-OL

The significance of this compound in chemical research stems largely from the characteristic properties of Guerbet alcohols. These compounds exhibit low volatility and have lower melting points and viscosity compared to linear alcohols of the same carbon count. epo.org They also possess excellent oxidative and thermal stability. epo.orgresearchgate.net These attributes make them valuable in applications requiring stable, liquid-phase organic compounds.

Current research trajectories for this compound are primarily focused on its role as a chemical intermediate. The existence of derivatives, such as 2-amino-2-butylundecan-1-ol, is documented in patent literature, indicating its use as a precursor in more complex syntheses. google.comnih.gov Research into analogous amino alcohol derivatives suggests potential applications as neutralizing agents, pigment dispersants in paints, and as scavengers for CO₂ or H₂S in industrial gas processing. google.com

Furthermore, the development of advanced catalysts for the Guerbet reaction remains an active area of research. unibo.it Studies focus on improving reaction efficiency and selectivity for producing specific Guerbet alcohols, including those in the C15 range, for specialized applications. unibo.itgoogle.com The synthesis of derivatives like Guerbet acids and esters is another research avenue, aiming to create molecules with tailored properties for use as lubricants or emollients. aocs.orgresearchgate.net

Interdisciplinary Relevance in Chemical Science

The distinct properties of this compound give it relevance across various sub-disciplines of chemistry, particularly in materials science and polymer chemistry.

In materials science , Guerbet alcohols are key precursors for surfactants and emulsifiers. epo.orgatamanchemicals.com The branched nature of this compound is crucial for creating nonionic surfactants with a wide range of cloud points, making them adaptable for different industrial processes, including enhanced oil recovery in the petroleum industry. epo.orggoogle.com Derivatives of Guerbet alcohols are also employed as plasticizers, which are additives that increase the flexibility of plastic materials. atamanchemicals.com

In the field of polymer chemistry , derivatives of this compound have noted potential. Patent literature for related amino compounds describes their utility as short-stopping agents in rubber polymerization and as hardeners or catalysts in epoxy and polyurethane systems. google.com This indicates a role in controlling polymerization reactions and modifying the final properties of thermosetting polymers. The use of its amino derivative as a stabilizer for monomers further underscores its relevance in preventing premature polymerization and ensuring the stability of reactive chemical feedstocks. google.com

Structure

3D Structure

Propriétés

IUPAC Name |

2-butylundecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32O/c1-3-5-7-8-9-10-11-13-15(14-16)12-6-4-2/h15-16H,3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCPPZLYNIKBNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(CCCC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621731 | |

| Record name | 2-Butylundecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82409-89-0 | |

| Record name | 2-Butylundecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Butylundecan 1 Ol

Industrial Production Pathways and Process Optimization

On an industrial scale, the production of 2-Butylundecan-1-ol is centered around the Guerbet reaction of 1-heptanol. The process is optimized to maximize yield and purity while minimizing costs.

While the direct Guerbet reaction is the most common route, an alternative industrial pathway involves a hydroformylation-reduction sequence. This method offers a different approach to constructing the carbon skeleton of this compound. The process begins with the hydroformylation of a long-chain olefin, such as 1-dodecene. rsc.orgicm.edu.pl This reaction, typically catalyzed by rhodium complexes, introduces a formyl group (aldehyde) to the alkene. nih.govacs.org The resulting mixture of aldehydes can then undergo an aldol (B89426) condensation, followed by hydrogenation to yield the branched alcohol.

The key steps in this pathway are:

Hydroformylation of 1-dodecene: This step produces a mixture of linear and branched aldehydes.

Aldol Condensation: The aldehydes react to form an α,β-unsaturated aldehyde.

Hydrogenation: The unsaturated aldehyde is reduced to the saturated alcohol, this compound.

This multi-step approach, while more complex than the direct Guerbet reaction, allows for the use of different starting materials and offers alternative process control parameters.

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly methods for chemical production. For the synthesis of Guerbet alcohols like this compound, this has led to research into greener catalytic systems and reaction conditions. One promising approach is the use of heterogeneous catalysts, which can be more easily separated from the reaction mixture and recycled, reducing waste. rsc.org Additionally, research into chemoenzymatic processes, which combine chemical and enzymatic steps, has shown the potential for synthesizing Guerbet alcohols at room temperature, a significant departure from the high temperatures typically required for the traditional Guerbet reaction. researchgate.net

Laboratory-Scale Synthesis Strategies and Innovations

In the laboratory, the focus of this compound synthesis is often on innovation, including the development of highly selective and efficient methods.

This compound possesses a chiral center at the C2 position. The development of asymmetric Guerbet reactions has opened the door to the enantioselective synthesis of such chiral alcohols. liverpool.ac.uk These reactions utilize chiral catalysts, often based on ruthenium(II)-diamine-diphosphine complexes, to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other. liverpool.ac.uk This is a significant advancement, as the biological and physical properties of the different enantiomers of a chiral molecule can vary significantly.

Table 1: Key Steps in the Asymmetric Guerbet Reaction

| Step | Description |

| Dehydrogenation | A primary alcohol is dehydrogenated to an aldehyde. |

| Aldol Condensation | The aldehyde undergoes a base-catalyzed aldol condensation. |

| Dehydration | The aldol product is dehydrated to an α,β-unsaturated aldehyde. |

| Asymmetric Hydrogenation | The α,β-unsaturated aldehyde is enantioselectively hydrogenated using a chiral catalyst to produce the chiral alcohol. |

The Guerbet reaction itself is a classic example of a cascade or one-pot reaction, where multiple transformations occur in a single reaction vessel without the isolation of intermediates. thieme-connect.com This approach is highly efficient in terms of atom economy and reduces the amount of solvent and purification steps required. Modern research continues to refine this process, exploring new catalytic systems that can facilitate the entire cascade under milder conditions and with higher selectivity. The "borrowing hydrogen" or "hydrogen autotransfer" process is a key concept in these reactions, where the catalyst temporarily "borrows" hydrogen from the starting alcohol to effect the condensation and then returns it in the final hydrogenation step. liverpool.ac.ukthieme-connect.com

Catalytic Approaches in this compound Synthesis

The choice of catalyst is crucial for the successful synthesis of this compound. The Guerbet reaction requires a catalytic system with both basic and dehydrogenation/hydrogenation functionalities. rsc.org

A variety of catalysts have been developed for the Guerbet reaction, ranging from simple alkali metal hydroxides to complex transition metal systems. aocs.org

Table 2: Catalytic Systems for Guerbet Alcohol Synthesis

| Catalyst System | Components | Typical Reaction Conditions |

| Classical Guerbet Catalysts | Alkali metal hydroxides (e.g., KOH, NaOH) with a hydrogenation catalyst (e.g., Raney Nickel) | High temperatures (200-300 °C) and pressure |

| Homogeneous Catalysts | Iridium, Ruthenium, or Rhodium complexes with a base | Milder conditions compared to classical catalysts |

| Heterogeneous Catalysts | Mixed metal oxides, hydrotalcites, supported metal catalysts | High temperatures, can be used in continuous flow reactors |

| Chemoenzymatic Systems | Combination of organocatalysts and enzymes | Room temperature |

Recent advancements have focused on the development of more sophisticated catalysts, such as ruthenium and manganese pincer complexes, which have shown high activity and selectivity in alcohol coupling reactions. thieme-connect.comunibo.it These catalysts offer the potential for more efficient and sustainable production of this compound and other Guerbet alcohols.

Homogeneous Catalysis for Selective Transformations

Homogeneous catalysts are employed in the same phase as the reactants, typically in a liquid solution, which often allows for milder reaction conditions and higher selectivity compared to heterogeneous systems. frontiersin.orgunibo.it For the Guerbet reaction, these catalysts usually consist of a transition metal complex, which facilitates the dehydrogenation and hydrogenation steps, combined with a soluble base that promotes the crucial aldol condensation step. unibo.itnih.gov

Recent advancements have focused on organometallic complexes of noble metals like iridium, ruthenium, and rhodium, which have demonstrated high efficiency. aocs.orgrsc.org For instance, iridium complexes such as [IrCl(cod)]2, often used with a base like potassium tert-butoxide (t-BuOK) and a hydrogen acceptor, have been shown to effectively catalyze the dimerization of primary alcohols. aocs.orgrsc.orgresearchgate.net Similarly, various ruthenium pincer complexes, which feature a central metal atom held by a tridentate ligand, are highly active for the Guerbet reaction, including the upgrading of ethanol (B145695) to butanol. unibo.itosti.govthieme-connect.comresearchgate.net These catalysts operate through a "borrowing hydrogen" mechanism, where the alcohol is temporarily oxidized to an aldehyde, which then participates in the C-C bond-forming reaction before being hydrogenated back to an alcohol by the same catalyst. thieme-connect.com

While specific data for this compound is scarce, the performance of these catalysts in analogous mixed Guerbet reactions suggests their applicability. The key challenge in a mixed reaction is controlling the product distribution, as self-condensation of each precursor alcohol competes with the desired cross-condensation. The choice of catalyst and reaction conditions can influence the relative rates of these reactions to favor the formation of the mixed-Guerbet product.

Table 1: Representative Homogeneous Catalysts for Guerbet-type Reactions This table is based on data for similar alcohol coupling reactions.

| Catalyst System | Base | Temperature (°C) | Precursors | Key Findings |

|---|---|---|---|---|

| [IrCl(cod)]₂ / dppe | NaOEt | 120 | Ethanol | Pioneering work showing high selectivity for n-butanol. rsc.org |

| Ru-NNN Pincer Complex | NaOtBu | 150 | Ethanol | Achieved high turnover numbers (TON) for alcohol upgrading. unibo.it |

| [Cp*IrCl₂]₂ | t-BuOK | 110-130 | Primary Alcohols | Effective for dimerization of various primary alcohols. aocs.org |

| SNS-Ruthenium Pincer | t-BuOK | 135 | Hexan-1-ol | Good yield (85%) of the dimer 2-butyloctan-1-ol. thieme-connect.com |

| Mn-diphosphine Complex | NaOEt | 150 | Ethanol | Shows promise for first-row transition metals in Guerbet reactions. unibo.it |

Heterogeneous Catalysis and Surface Science in Synthesis

Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst with liquid or gas reactants), are highly desirable for industrial processes due to their ease of separation and potential for use in continuous flow reactors. frontiersin.orgacs.org The synthesis of Guerbet alcohols via heterogeneous catalysis generally requires higher temperatures than homogeneous methods and involves bifunctional catalysts that provide both metallic sites for dehydrogenation/hydrogenation and basic sites for the aldol condensation. tyut.edu.cn

A variety of solid catalysts have been investigated, including metal oxides, hydrotalcites, and supported metals. acs.org

Mixed Metal Oxides: Materials like Magnesium oxide (MgO) are widely used due to their basicity and selectivity. rsc.orgcore.ac.uk Hydrotalcite-derived mixed oxides, such as Mg-Al mixed oxides, are particularly promising because their acidic and basic properties can be finely tuned by altering the metal composition (e.g., Mg/Al ratio) or by doping with transition metals like copper or nickel. rsc.orgfrontiersin.orgnih.govmdpi.com The addition of lanthanum (La) to a Cu-MgAl catalyst has been shown to increase the number of basic sites, which favors the formation of longer-chain alcohols. nih.govresearchgate.net

Supported Metals: Transition metals like copper, nickel, palladium, or ruthenium supported on materials like alumina (B75360) (Al₂O₃) or carbon are also effective. mdpi.comresearchgate.net The support material can contribute to the catalytic activity, while the metal facilitates the hydrogen transfer steps. For instance, a lanthanum-promoted nickel on alumina catalyst has been used for mixed Guerbet reactions of ethanol and isoamyl alcohol. mdpi.com

The reaction on a heterogeneous surface involves several steps: adsorption of the alcohol reactants onto active sites, surface-catalyzed dehydrogenation to aldehydes, migration and reaction of the aldehydes on basic sites (aldol condensation), and finally, hydrogenation and desorption of the product alcohol. core.ac.uk

Table 2: Representative Heterogeneous Catalysts for Guerbet-type Reactions This table is based on data for similar alcohol coupling reactions.

| Catalyst | Temperature (°C) | Phase | Key Features & Findings |

|---|---|---|---|

| MgAl₂O₄ (Spinel) | 300-400 | Gas | Demonstrates excellent long-term stability and a good balance of activity and selectivity for ethanol to butanol. frontiersin.orgnih.gov |

| CuNi-Porous Metal Oxide (from Hydrotalcite) | 320 | Gas (Flow) | Bimetallic catalyst showed better stability and yield for ethanol coupling compared to monometallic versions. mdpi.com |

| Ni/La₂O₃/γ-Al₂O₃ | 230 | Liquid | Lanthanum promotion created a balance of metal, acid, and base sites, improving selectivity for higher alcohols. mdpi.comcardiff.ac.uk |

| Hydroxyapatite (HAP) | 400 | Gas | Selectivity can be tuned by altering the Ca/P ratio, with more basic catalysts favoring the Guerbet reaction over dehydration. cardiff.ac.uk |

| Palladium on Mg/Al Mixed Oxide | 200 | Liquid | Pd nanoparticles were identified as the optimal component for the hydrogenation-dehydrogenation steps. nih.gov |

Biocatalytic Pathways for this compound Production

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a "green" and highly selective alternative to traditional chemical synthesis. researchgate.netresearchgate.net While a direct biocatalytic Guerbet reaction to produce this compound has not been reported, a multi-enzyme cascade could theoretically construct the molecule under mild, aqueous conditions. researchgate.netrsc.org This approach circumvents the high temperatures and pressures of conventional methods and can offer exceptional stereoselectivity. mdpi.com

A hypothetical biocatalytic cascade for synthesizing this compound from its precursors, hexan-1-ol and nonan-1-ol (B41252), would involve several enzymatic steps:

Oxidation: Two different alcohol dehydrogenases (ADHs), or a single long-chain alcohol oxidase, would oxidize hexan-1-ol and nonan-1-ol to their corresponding aldehydes: hexanal (B45976) and nonanal. rsc.orgmdpi.com The choice of enzyme is critical to ensure efficiency with the different chain-length substrates.

Aldol Condensation: An aldolase (B8822740) enzyme would catalyze the C-C bond formation between hexanal and nonanal. Controlling the cross-selectivity would be a major challenge.

Reduction: A subsequent two-step reduction, catalyzed by an ene-reductase (to saturate the C=C double bond of the enal intermediate) and another alcohol dehydrogenase (to reduce the aldehyde to a primary alcohol), would yield the final product. researchgate.netmdpi.com Such double-reduction cascades have been successfully used to synthesize other branched-chain alcohols. rsc.org

This "hydrogen-borrowing" cascade uses a cofactor like NAD(P)H, which is shuttled between the oxidation and reduction steps, making the process redox-neutral. acs.orgacs.org

Table 3: Potential Enzymes for a Biocatalytic Cascade to this compound

| Enzymatic Step | Enzyme Class | Potential Source/Example | Function |

|---|---|---|---|

| Alcohol Oxidation | Alcohol Dehydrogenase (ADH) / Alcohol Oxidase (AOX) | P. putida ADH, A. fumigatus LCAO rsc.orgmdpi.com | Converts hexan-1-ol and nonan-1-ol to hexanal and nonanal. |

| Aldol Condensation | Aldolase | - | Catalyzes C-C bond formation between hexanal and nonanal. |

| C=C Bond Reduction | Ene-Reductase (ERED) | Gluconobacter oxydans researchgate.net | Reduces the α,β-unsaturated bond of the condensation product. |

| C=O Bond Reduction | Alcohol Dehydrogenase (ADH) | Rhodococcus sp. researchgate.net | Reduces the terminal aldehyde to a primary alcohol group. |

| Cofactor Regeneration | Glucose Dehydrogenase (GDH) | Bacillus sp. | Regenerates the NAD(P)H cofactor required by the dehydrogenases. mdpi.com |

Precursor Chemistry and Derivative Synthesis of this compound

Precursor Chemistry

The primary chemical precursors for the synthesis of this compound via the mixed Guerbet reaction are hexan-1-ol and nonan-1-ol . These linear primary alcohols can be sourced from both petrochemical feedstocks and renewable biological sources. Bio-based routes include the reduction of fatty acids or their esters, which can be derived from plant oils or other bio-lipids. google.comgoogle.com For example, fatty acids can be converted to fatty acid alkyl esters and subsequently reduced to fatty alcohols through catalytic hydrogenation. google.com

Derivative Synthesis

As a primary alcohol, this compound serves as a versatile chemical intermediate for synthesizing a range of derivatives with applications in various industries. Its branched, long-chain structure imparts properties like low pour points and good lubricity, making its derivatives valuable as surfactants, emollients, and lubricants. utexas.eduacs.org

Key derivative syntheses include:

Alkoxylation: Reaction with ethylene (B1197577) oxide (EO), propylene (B89431) oxide (PO), or butylene oxide (BO) produces non-ionic surfactants (Guerbet alcohol ethoxylates). utexas.eduacs.org The length and composition of the polyalkoxy chain can be tailored to achieve a desired hydrophilic-lipophilic balance (HLB). google.com

Sulfation/Sulfonation: The terminal hydroxyl group of the Guerbet alcohol or its alkoxylated derivative can be converted to a sulfate (B86663) or sulfonate group, yielding anionic surfactants. google.com These large, branched surfactants are particularly useful in applications like enhanced oil recovery (EOR). utexas.edu

Esterification: Direct esterification or transesterification with fatty acids or their methyl esters produces Guerbet alcohol esters. researchgate.net These esters are used as high-performance lubricants, plasticizers, and emollients in cosmetics due to their excellent thermal stability and fluidity.

Table 4: Potential Derivatives of this compound and Their Applications

| Derivative Class | Synthetic Reagents | General Structure (R = 2-butylundecyl) | Potential Applications |

|---|---|---|---|

| Guerbet Alcohol Ethoxylates | Ethylene Oxide, NaOH/KOH catalyst | R-O-(CH₂CH₂O)n-H | Non-ionic surfactants, emulsifiers, detergents. acs.org |

| Guerbet Alcohol Sulfates | Sulfamic Acid or SO₃ | R-O-SO₃⁻ Na⁺ | Anionic surfactants for enhanced oil recovery (EOR), detergents. google.com |

| Guerbet Alcohol Esters | Carboxylic Acid (e.g., Stearic Acid) | R-O-C(=O)-R' | Lubricants, emollients in cosmetics, plasticizers. researchgate.net |

| Alkyl Halides | PBr₃, SOCl₂ | R-Br, R-Cl | Chemical intermediates for further functionalization. |

Elucidation of Reaction Mechanisms Involving 2 Butylundecan 1 Ol

Mechanistic Investigations of 2-Butylundecan-1-OL Formation Reactions

2 CH₃(CH₂)₅CH₂OH → CH₃(CH₂)₆CH(CH₂CH₂CH₂CH₃)CH₂OH + H₂O

The Guerbet reaction is a complex, multi-step process that typically requires elevated temperatures (180-360 °C) and the presence of a catalyst, often an alkali metal hydroxide (B78521) or alkoxide, sometimes in conjunction with a transition metal catalyst like Raney Nickel to facilitate hydrogenation steps. unibo.itwikipedia.org The reaction proceeds through a sequence of dehydrogenation, aldol (B89426) condensation, and subsequent hydrogenation steps. wikipedia.orgaocs.orgrsc.org

Detailed Kinetic and Thermodynamic Studies of Reaction Pathways

While specific kinetic and thermodynamic data for the formation of this compound are not extensively documented in publicly available literature, the general principles can be understood from studies on similar Guerbet reactions, such as the conversion of ethanol (B145695) to butanol. rsc.orgcore.ac.uk

A representative table of thermodynamic parameters for the Guerbet condensation of n-butanol, which can serve as a model, is provided below.

| Reaction Step | ΔG (kJ/mol) at 250°C |

| 2 n-Butanol → 2-Ethylhexanol + H₂O (Overall) | -20 |

| n-Butanol ⇌ Butyraldehyde + H₂ | +40 |

| 2 Butyraldehyde ⇌ 2-Ethyl-3-hydroxyhexanal | -35 |

| 2-Ethyl-3-hydroxyhexanal ⇌ 2-Ethyl-2-hexenal + H₂O | -5 |

| 2-Ethyl-2-hexenal + H₂ → 2-Ethylhexanol | -50 |

Note: Data is illustrative and based on thermodynamic calculations for the n-butanol to 2-ethylhexanol Guerbet reaction. researchgate.net

Transition State Analysis and Intermediate Characterization

Detailed experimental characterization of transition states and intermediates for the formation of this compound is challenging due to their transient nature. However, computational studies, particularly Density Functional Theory (DFT), have provided significant insights into the mechanism of the Guerbet reaction for smaller alcohols, which can be extrapolated to longer-chain systems. mdpi.comosti.govresearchgate.net

Intermediates: The key intermediates in the Guerbet reaction are:

Aldehyde: The initial dehydrogenation of the alcohol yields the corresponding aldehyde. In the formation of this compound, this would be heptanal.

Enolate: The aldehyde, in the presence of a base, forms an enolate ion, which acts as the nucleophile in the subsequent C-C bond formation.

Aldol Adduct: The enolate attacks another molecule of the aldehyde to form a β-hydroxy aldehyde, the aldol adduct. For this compound formation, this would be 2-butyl-3-hydroxyundecanal.

α,β-Unsaturated Aldehyde: The aldol adduct readily dehydrates to form an α,β-unsaturated aldehyde (2-butyl-2-undecenal).

Saturated Aldehyde: The α,β-unsaturated aldehyde is then hydrogenated to the saturated aldehyde (2-butylundecanal).

Transition States: DFT calculations on the Guerbet reaction of smaller alcohols have helped to elucidate the energy profiles and geometries of the transition states for each step. researchgate.net For example, the transition state for the C-C bond forming aldol addition involves the approach of the enolate to the carbonyl carbon of the second aldehyde molecule. pearson.com The subsequent hydrogenation steps also proceed through specific transition states involving the catalyst surface and the hydrogen source.

Chemical Reactivity and Transformation Mechanisms of this compound as a Substrate

As a primary alcohol, this compound exhibits reactivity characteristic of this functional group, including oxidation, esterification, etherification, and nucleophilic substitution. taylorandfrancis.com The branched nature of the alkyl chain can influence the rates and outcomes of these reactions compared to its linear isomers.

Oxidation Pathways and Product Profiling

The oxidation of primary alcohols like this compound can yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. aocs.org

Oxidation to Aldehyde: Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are typically used to selectively oxidize primary alcohols to aldehydes. The reaction proceeds without the presence of water to prevent over-oxidation. The product in this case would be 2-butylundecanal .

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), in the presence of water, will oxidize the primary alcohol to a carboxylic acid. The initially formed aldehyde is further oxidized. The final product would be 2-butylundecanoic acid .

Product Profiling: The product distribution is highly dependent on the chosen reagent and reaction setup.

| Oxidizing Agent | Typical Product from this compound |

| Pyridinium Chlorochromate (PCC) | 2-Butylundecanal |

| Potassium Permanganate (KMnO₄) | 2-Butylundecanoic acid |

| Chromic Acid (H₂CrO₄) | 2-Butylundecanoic acid |

Esterification and Etherification Mechanisms

Esterification: this compound can react with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) to form esters. The most common method is Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. The reaction is reversible and the equilibrium can be shifted towards the ester by removing water.

The mechanism involves protonation of the carboxylic acid, nucleophilic attack by the alcohol, proton transfer, and elimination of water. For the reaction with acetic acid, the product would be 2-butylundecyl acetate (B1210297) . Kinetic studies on the esterification of other long-chain alcohols have shown that the reaction often follows second-order kinetics. researchgate.nettu-dortmund.de

Etherification: The formation of ethers from this compound can be achieved through several methods, including the Williamson ether synthesis or acid-catalyzed dehydration.

Williamson Ether Synthesis: This involves converting the alcohol to its alkoxide by reacting it with a strong base (e.g., sodium hydride), followed by reaction with an alkyl halide. This is a versatile method for producing asymmetrical ethers.

Acid-Catalyzed Dehydration: At lower temperatures than those required for alkene formation, bimolecular dehydration of the alcohol can occur in the presence of a strong acid catalyst (e.g., sulfuric acid) to form a symmetrical ether, bis(2-butylundecyl) ether . This reaction competes with intramolecular dehydration (elimination) which leads to alkenes, especially at higher temperatures. masterorganicchemistry.com Studies on the etherification of long-chain alcohols over solid acid catalysts have shown that etherification can occur via a direct reaction of two alcohol molecules or indirectly via an alcohol and an olefin intermediate. researchgate.net

Nucleophilic Substitution Reactions

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur at the primary carbon of this compound, the -OH group must first be converted into a better leaving group. researchgate.netvanderbilt.edu

This is typically achieved by protonating the alcohol with a strong acid, forming an oxonium ion (-OH₂⁺), which can then be displaced by a nucleophile in an Sₙ2 reaction. Alternatively, the alcohol can be converted to a sulfonate ester (e.g., tosylate or mesylate) or an alkyl halide.

Reaction with Hydrogen Halides: Reaction of this compound with a hydrogen halide (e.g., HBr) would proceed via an Sₙ2 mechanism to form the corresponding 1-bromo-2-butylundecane . The reaction rate depends on the concentration of both the alcohol and the nucleophile. vanderbilt.edu

Formation and Reaction of Tosylates: this compound can be reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form 2-butylundecyl tosylate . The tosylate group is an excellent leaving group and can be readily displaced by a wide range of nucleophiles in Sₙ2 reactions.

The table below summarizes the key reactants and products in the discussed transformations of this compound.

| Reaction Type | Reactant(s) | Key Product(s) |

| Oxidation (mild) | Pyridinium chlorochromate (PCC) | 2-Butylundecanal |

| Oxidation (strong) | Potassium permanganate (KMnO₄) | 2-Butylundecanoic acid |

| Esterification | Acetic acid, H⁺ catalyst | 2-Butylundecyl acetate |

| Etherification (symmetrical) | H₂SO₄, heat (controlled) | bis(2-butylundecyl) ether |

| Nucleophilic Substitution | HBr | 1-Bromo-2-butylundecane |

Elimination and Dehydration Reaction Pathways

The elimination of water from an alcohol, known as dehydration, is a fundamental reaction that leads to the formation of an alkene. libretexts.orglibretexts.org For this compound, this process involves the removal of the hydroxyl group from the first carbon (C1) and a hydrogen atom from an adjacent carbon (C2). This reaction is typically catalyzed by strong acids, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), under heated conditions. chemguide.co.uk

The mechanism of alcohol dehydration can proceed through either a unimolecular (E1) or bimolecular (E2) pathway. The specific pathway depends on the structure of the alcohol and the reaction conditions. numberanalytics.com

E1 Mechanism: Tertiary and secondary alcohols readily undergo dehydration via the E1 mechanism. doubtnut.comdoubtnut.com This pathway involves a two-step process:

Protonation of the hydroxyl group by the acid catalyst to form a good leaving group, water (H₂O). libretexts.org

Departure of the water molecule to form a carbocation intermediate. libretexts.org

A base (such as water or the conjugate base of the acid) abstracts a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond. science-revision.co.uk

While this compound is a primary alcohol, its significant branching at the β-carbon (C2) can stabilize the formation of a primary carbocation, making an E1 pathway plausible under certain conditions. doubtnut.comdoubtnut.com However, primary carbocations are generally high in energy, and rearrangements to more stable secondary or tertiary carbocations are common if the structure allows. In the case of this compound, a hydride shift from C2 to C1 would result in a more stable secondary carbocation. Subsequent proton abstraction would lead to a mixture of alkene products, with the most substituted alkene being the major product according to Zaitsev's rule . libretexts.orgyoutube.com

E2 Mechanism: Primary alcohols typically favor the E2 mechanism, which is a concerted, one-step process. numberanalytics.com In this pathway, a base abstracts a proton from the β-carbon at the same time as the protonated hydroxyl group leaves. libretexts.org For this compound, the significant steric hindrance around the reaction center caused by the butyl and nonyl chains might hinder the backside approach of a base, potentially making the E2 pathway less favorable than for a linear primary alcohol.

The primary product expected from the dehydration of this compound, regardless of the precise mechanism, would be 2-butylundec-1-ene .

| Dehydration Product | Structure | Mechanism Notes |

| 2-Butylundec-1-ene | CH₂(C₄H₉)C=CH(C₉H₁₉) | The expected major product from both E1 (after potential rearrangement) and E2 pathways. |

Derivatization Reactions for Functionalization

The hydroxyl group of this compound is a key site for functionalization through various derivatization reactions. These reactions convert the alcohol into other functional groups, modifying its chemical properties for specific applications. As a Guerbet alcohol, its derivatives are of interest in various industrial fields. aocs.org

Esterification: One of the most common derivatization reactions for alcohols is esterification, where an alcohol reacts with a carboxylic acid or its derivative (like an acyl chloride or acid anhydride) to form an ester. chemguide.co.uk The Fischer esterification, which involves heating the alcohol and a carboxylic acid with an acid catalyst (e.g., H₂SO₄), is a reversible reaction. byjus.com

Reaction with Carboxylic Acid (Fischer Esterification):

Reactants: this compound + Carboxylic Acid (e.g., Acetic Acid)

Conditions: Acid catalyst (H₂SO₄), heat

Product: Ester (e.g., 2-Butylundecyl acetate) + Water

The mechanism involves the initial protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol's oxygen atom. byjus.com

Oxidation: Primary alcohols can be oxidized to form aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. numberanalytics.comnagwa.com

Oxidation to Aldehyde: Using milder oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) prevents the over-oxidation of the initially formed aldehyde. libretexts.org

Reactants: this compound + PCC or DMP

Product: 2-Butylundecanal

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the primary alcohol completely to a carboxylic acid. nagwa.comnih.gov Guerbet alcohols can be oxidized to their corresponding Guerbet acids using various catalysts. aocs.org

Reactants: this compound + Strong Oxidizing Agent (e.g., KMnO₄)

Product: 2-Butylundecanoic acid

Other Derivatizations: this compound can also undergo other derivatizations common to primary alcohols, such as conversion to alkyl halides using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), or conversion into ethers via the Williamson ether synthesis after being deprotonated to its alkoxide form.

| Derivatization Reaction | Reagent(s) | Product Functional Group | Example Product Name |

| Esterification | Carboxylic Acid, H⁺ | Ester | 2-Butylundecyl acetate |

| Oxidation (Mild) | PCC, DMP | Aldehyde | 2-Butylundecanal |

| Oxidation (Strong) | KMnO₄, H₂CrO₄ | Carboxylic Acid | 2-Butylundecanoic acid |

| Halogenation | SOCl₂ | Alkyl Chloride | 1-chloro-2-butylundecane |

| Halogenation | PBr₃ | Alkyl Bromide | 1-bromo-2-butylundecane |

Computational Mechanistic Studies and Reaction Modeling

While specific computational studies on this compound are not widely published, computational modeling is a powerful tool for elucidating the reaction mechanisms of alcohols in general, including long-chain and complex structures like Guerbet alcohols. researchgate.netacs.org Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are employed to investigate reaction pathways, transition state energies, and the influence of solvents. nih.gov

Modeling Dehydration Reactions: Computational studies can map the potential energy surface for both E1 and E2 dehydration pathways. science-revision.co.uk These models can:

Calculate the activation energy barriers for the formation of carbocation intermediates in the E1 pathway.

Model the transition state of the concerted E2 reaction.

Predict the relative stability of possible alkene products, thus corroborating or challenging predictions made by empirical rules like Zaitsev's rule.

Simulate the effect of catalysts and solvent molecules on the reaction kinetics. chemrxiv.org

Modeling Derivatization Reactions: For reactions like oxidation, computational models can provide insight into the interaction between the alcohol and the oxidizing agent. acs.org In biocatalysis, for instance, modeling can be used to understand how an enzyme's active site accommodates a bulky substrate like this compound for selective oxidation. acs.orgacs.org Docking studies and MD simulations can predict binding affinities and the geometry of the enzyme-substrate complex, which are crucial for understanding catalytic activity and selectivity. acs.orgnih.gov

Research Findings from Analogous Systems: Studies on other alcohols have demonstrated the utility of these computational approaches. For example, DFT calculations have been used to study the acid-catalyzed dehydration of smaller alcohols, providing detailed information on reaction free energy profiles. science-revision.co.uk Similarly, combined directed evolution and computational modeling have been successfully used to engineer enzymes for the oxidation of bulky secondary alcohols, an approach that could be extended to primary alcohols like this compound. acs.org These studies provide a framework for future computational investigations into the specific reactivity of this compound.

| Computational Method | Application in Reaction Modeling | Insights Gained |

| Density Functional Theory (DFT) | Calculating electronic structure and energies of reactants, products, and transition states. | Activation energy barriers, reaction thermodynamics, stability of intermediates. |

| Molecular Dynamics (MD) | Simulating the movement of atoms and molecules over time. | Solvent effects, conformational changes, enzyme-substrate dynamics. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Combining high-level quantum calculations on the reactive center with classical mechanics for the larger system (e.g., an enzyme). | Accurate modeling of reactions in complex biological environments. |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 2 Butylundecan 1 Ol Analogs

Theoretical Frameworks and Methodologies in SAR/QSAR

SAR and QSAR studies are pivotal in modern chemistry and toxicology, providing a framework to predict the activity of new or untested chemicals based on their structural similarities to compounds with known properties. epa.gov The underlying principle is that the structure of a molecule dictates its function. mdpi.com For a series of related compounds, or congeneric series like aliphatic alcohols, their biological activity is correlated with their physicochemical properties. epa.goveuropa.eu

The OECD has established five principles for the validation of QSAR models for regulatory purposes:

A defined endpoint. europa.eu

An unambiguous algorithm. europa.eu

A defined domain of applicability. europa.eu

Appropriate measures of goodness-of-fit, robustness, and predictivity. europa.eu

A mechanistic interpretation, where possible. europa.eu

These principles ensure the transparency and reliability of QSAR models. europa.eu Methodologies range from statistically-based models, which identify correlations between structure and activity, to mechanistic models that are based on an understanding of the underlying biological or chemical processes. epa.gov

Molecular Descriptors and Predictive Modeling for Biological Activity

Molecular descriptors are numerical representations of a molecule's chemical and physical characteristics. dergipark.org.tr They are the foundation of QSAR models, encoding information about a molecule's size, shape, electronic properties, and more. scholarsresearchlibrary.com These descriptors are categorized into several classes:

0D-Descriptors (Constitutional): These include basic information like molecular weight and atom counts. scholarsresearchlibrary.comkg.ac.rs

1D-Descriptors: These can include lists of structural fragments.

2D-Descriptors (Topological): These are derived from the 2D representation of a molecule and describe atomic connectivity, branching, and cyclicity. scholarsresearchlibrary.comnih.govnih.gov

3D-Descriptors (Geometrical): These descriptors capture information about the three-dimensional shape of a molecule. scholarsresearchlibrary.com

Physicochemical Descriptors: This class includes properties like the octanol-water partition coefficient (logP), which describes a molecule's hydrophobicity, and molar refractivity. mdpi.comscholarsresearchlibrary.com

Once calculated, these descriptors are used to build predictive models through statistical methods like Multiple Linear Regression (MLR). kg.ac.rs For aliphatic alcohols, descriptors such as the number of carbon atoms and parameters related to the molecular skeleton have been used to create equations that can predict various physicochemical properties. acs.org

Ligand-Receptor Interactions and Binding Affinity Assessment

The biological effects of alcohols are often initiated by their binding to specific protein receptors. nih.gov The interaction between a ligand, like 2-Butylundecan-1-ol, and its receptor is governed by a combination of forces, including hydrogen bonds and non-polar interactions. nih.gov For long-chain alcohols, non-polar interactions with hydrophobic pockets on the receptor often play a dominant role in binding affinity. nih.gov

Computational methods are instrumental in assessing these interactions. Molecular docking is used to predict the preferred orientation of a ligand when bound to a receptor, while molecular dynamics (MD) simulations provide insight into the dynamic behavior of the ligand-receptor complex. plos.orgresearchgate.net Binding free energy calculations, such as those using the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) approach, can quantify the strength of the interaction. plos.org Studies on alcohol acyltransferases have shown that van der Waals forces and lipophilicity are key determinants of binding affinity for different alcohol substrates. plos.org

Pharmacophore Modeling and Rational Design Principles

Pharmacophore modeling is a powerful tool in rational drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological activity. nih.govfrontiersin.orgslideshare.net These features typically include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. slideshare.netresearchgate.net

The process of pharmacophore modeling can be either ligand-based or structure-based. slideshare.net

Ligand-based models are developed by aligning a set of active molecules and extracting their common chemical features. frontiersin.orgslideshare.net

Structure-based models derive the pharmacophore from the known 3D structure of the ligand-receptor complex. slideshare.net

Once a pharmacophore model is generated and validated, it can be used to screen large chemical databases to identify new molecules that match the pharmacophoric features and are therefore likely to be active. frontiersin.orgslideshare.net This approach allows for the rational design of novel compounds with desired properties, potentially reducing the need for extensive synthesis and testing. acs.orgxiahepublishing.combbau.ac.in

Correlation of Molecular Features with Specific Activities

The length and branching of the alkyl chain in alcohols significantly influence their physical, chemical, and biological properties. numberanalytics.com

Chain Length: In many biological systems, the potency of n-alcohols increases with the length of the alkyl chain. nih.gov For example, longer-chain n-alcohols are more effective at increasing the firing rate of certain neurons at lower concentrations compared to shorter-chain alcohols. nih.gov This is often attributed to increased lipophilicity, which enhances the alcohol's ability to partition into biological membranes. numberanalytics.com However, this trend is not limitless. In studies of aquatic toxicity, a "cut-off" effect is observed, where beyond a certain chain length (e.g., C14), the decreased water solubility of the alcohol leads to a reduction in toxicity. researchgate.netresearchgate.net

Branching: Branching in the alkyl chain can affect properties such as boiling point, solubility, and reactivity. numberanalytics.com Branched alcohols tend to have lower surface concentrations in aqueous solutions compared to their linear isomers. rsc.org The position of the branch is also critical. For instance, in enzymatic reactions, branching near the hydroxyl group can sterically hinder the reaction, leading to a lower reaction rate compared to linear alcohols. researchgate.net The impact of branching on toxicity can be complex and may depend on other structural features of the molecule. science.govnih.gov

| Molecular Feature | Observed Effect | Example System/Study | Reference |

|---|---|---|---|

| Increasing Linear Alkyl Chain Length | Increased potency in affecting neuronal firing rates. | Dopaminergic neurons of the ventral tegmental area. | nih.gov |

| Increasing Linear Alkyl Chain Length | Increased aquatic toxicity up to a certain chain length (C13-C14), followed by a decrease due to lower solubility. | Chronic toxicity studies with Daphnia magna. | researchgate.netresearchgate.net |

| Increasing Linear Alkyl Chain Length | Increased binding affinity to alcohol acyltransferase. | Computational study on F. x ananassa AAT. | plos.org |

| Alkyl Chain Branching | Decreased reaction rate in enzymatic esterification compared to linear isomers. | Esterification of acetic anhydride (B1165640) with various alcohols. | researchgate.net |

| Alkyl Chain Branching | Lower surface concentrations in aqueous solutions compared to linear isomers. | X-ray photoelectron spectroscopy of alcohol isomers at the liquid–vapor interface. | rsc.org |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological and chemical reactivity. scbt.com For chiral alcohols, different enantiomers or diastereomers can exhibit significantly different activities.

In chemical reactions, the stereochemistry of the alcohol can influence the reaction mechanism and the stereochemical outcome of the products. For example, in nucleophilic substitution reactions, the configuration of the starting alcohol can determine whether the reaction proceeds with inversion or retention of configuration. libretexts.org The conversion of a chiral alcohol to a tosylate, for instance, proceeds with retention of stereochemistry because the C-O bond is not broken. libretexts.org

In the context of biological systems, receptors are often chiral, leading to stereoselective interactions with ligands. This means that one stereoisomer may bind with much higher affinity than another. stereoelectronics.org In catalyst-directed reactions, such as the vinylation of chiral branched alcohols, the choice of catalyst can control the diastereoselectivity of the reaction, favoring the formation of one diastereomer over another. nih.gov This principle is fundamental in asymmetric synthesis, where the goal is to produce a single, desired stereoisomer of a chiral molecule. scbt.comresearchgate.net

Biological Activity and Advanced Applications in Specialized Fields

Role in Pharmaceutical Formulations and Drug Delivery Systems

A thorough search for research pertaining to the use of 2-Butylundecan-1-ol in pharmaceuticals yielded no specific results.

There is no available research detailing the use of this compound as a solvent in drug formulations. While other branched-chain alcohols are sometimes used as non-polar solvents or intermediates in the pharmaceutical industry, studies specifically investigating the solvency properties of this compound for active pharmaceutical ingredients (APIs) could not be located. nordmann.global

No literature was found that discusses the design or implementation of this compound in controlled-release drug delivery systems. The development of such systems often involves polymers and excipients that modulate drug release, but there is no indication that this compound has been studied for this purpose. atamanchemicals.com

Applications in Agricultural Chemistry

Specific applications of this compound in the field of agricultural chemistry have not been documented in available research. Guerbet alcohols, in general, can be used to create surfactants and adjuvants for agricultural formulations, but data for this particular C15 alcohol is absent. aocs.org

No studies were identified that evaluate this compound as a component for enhancing pesticide delivery. Adjuvants and solvents are critical in pesticide formulations to improve the stability, solubility, and efficacy of the active ingredients, but the role, if any, of this compound in this context has not been reported. zhishangchem.comnsw.gov.au

Similarly, there is no evidence of this compound being used in the development of advanced herbicide formulations. The selection of co-formulants, including solvents and adjuvants, is crucial for the performance of herbicides, yet no research connects this specific compound to such applications. apparentag.com.au

Investigation of Bioactivity and Bio-related Applications

No dedicated studies on the bioactivity or potential bio-related applications of this compound were found. Research into the biological effects of chemical compounds is extensive, but this particular molecule does not appear to have been a subject of such investigation.

Enzyme Inhibition and Cellular Pathway Modulation Studies

Currently, there is a notable absence of direct research investigating the specific effects of this compound on enzyme inhibition or the modulation of cellular pathways. However, the broader class of long-chain alcohols and their derivatives has been the subject of such studies.

Long-chain acyl-CoAs, which are structurally related to long-chain alcohols, are known to be involved in the regulation of metabolic pathways. For instance, they can act as feedback inhibitors for enzymes involved in fatty acid biosynthesis, thereby controlling lipid metabolism. frontiersin.org Some studies have shown that the length and branching of the alcohol chain can influence enzyme activity during processes like enzymatic esterification. uni-pannon.hu For example, in some enzymatic reactions, longer-chain linear alcohols lead to higher conversion rates, while the opposite trend is observed for branched primary alcohols. uni-pannon.hu

Furthermore, compounds like formamides, which can mimic aldehyde products of alcohol metabolism, have been shown to act as uncompetitive inhibitors against alcohol dehydrogenases by binding to the enzyme-NADH complex. researchgate.net This type of inhibition is significant because it is effective even at high alcohol concentrations. researchgate.net While this does not directly describe the action of this compound, it illustrates a mechanism by which molecules with similar structural features can interact with and modulate enzyme activity.

Table 1: General Findings on Enzyme Inhibition by Related Long-Chain Compounds

| Compound Class | Enzyme Target | Type of Inhibition/Modulation | Reference |

|---|---|---|---|

| Long-Chain Acyl-CoA | Fatty Acid Biosynthesis Enzymes | Feedback Inhibition | frontiersin.org |

| Long-Chain Alcohols | Lipase (e.g., Novozym 435) | Influences Esterification Yield | uni-pannon.hu |

| Formamides | Alcohol Dehydrogenase | Uncompetitive Inhibition | researchgate.net |

Disclaimer: This table presents general findings for classes of compounds related to this compound and does not represent data specific to this compound.

Antimicrobial and Antifungal Efficacy

The antibacterial activity of long-chain fatty alcohols against pathogens like Staphylococcus aureus has been shown to be dependent on the length of the aliphatic carbon chain. nih.gov Studies indicate that the most effective growth-inhibitory activity is found in alcohols with carbon chains ranging from 13 to 15 atoms. nih.gov For example, 1-dodecanol (B7769020) (C12) and 1-tridecanol (B166897) (C13) have demonstrated the highest antibacterial activity among a range of tested long-chain fatty alcohols. nih.gov Some long-chain alcohols, such as 1-nonanol, 1-decanol, and 1-undecanol, exhibit bactericidal activity by damaging the bacterial cell membrane. nih.govnih.gov

In terms of antifungal activity, long-chain fatty acids, the oxidized counterparts of fatty alcohols, are known to be active against various fungi. oup.com The activity generally increases with chain length and degree of unsaturation. oup.com Given that this compound is a C15 branched alcohol, it falls within the carbon range associated with antimicrobial effects in related compounds.

Table 2: Antimicrobial and Antifungal Activity of Related Long-Chain Alcohols

| Compound | Target Microorganism | Observed Effect | Reference |

|---|---|---|---|

| 1-Nonanol, 1-Decanol, 1-Undecanol | Staphylococcus aureus | Bactericidal, membrane-damaging | nih.gov |

| 1-Dodecanol, 1-Tridecanol | Staphylococcus aureus | High growth-inhibitory activity | nih.gov |

| 1-Undecanol | Staphylococcus aureus | Inhibition via cell membrane damage | nih.gov |

| Long-Chain Fatty Alcohols (C8-C17) | Staphylococcus aureus | Varied antibacterial activity based on chain length | nih.gov |

Disclaimer: This table summarizes findings for other long-chain alcohols and is for contextual purposes only. The specific activity of this compound has not been determined.

Applications in the Fragrance and Flavor Industries

Branched-chain alcohols, such as Guerbet alcohols, are valued in the fragrance and flavor industries for their unique sensory characteristics and physical properties. cosmeticsandtoiletries.com

Olfactory Profile and Sensory Characterization

While a specific olfactory profile for this compound is not documented, the sensory characteristics of similar long-chain and branched alcohols can provide an indication of its potential aroma. Undecanol (C11 alcohol) is described as having a fresh, waxy, rosy, and soapy odor with citrus undertones. fragranceu.com At high dilutions, it can present a soft, sweet citrus fruit oil character. atamanchemicals.com

Guerbet alcohols, the class to which this compound belongs, are known for having mild, pleasant odors. atamanchemicals.com For instance, 2-butyloctan-1-ol (a C12 Guerbet alcohol) is noted for its mild floral or fruity scent. atamanchemicals.com The branched structure of these alcohols contributes to their liquidity at room temperature and low volatility, which are desirable properties for fragrance ingredients. cosmeticsandtoiletries.com These characteristics make them suitable for use as emollients and sensory agents in cosmetic formulations. cosmeticsandtoiletries.comocl-journal.org

Table 4: Olfactory Descriptors of Related Alcohols

| Compound | Carbon Length | Olfactory Profile | Reference |

|---|---|---|---|

| 1-Undecanol | C11 | Fresh, waxy, rose, soapy, citrus | fragranceu.com |

| 2-Butyloctan-1-ol | C12 | Mild, floral, fruity | atamanchemicals.com |

| 2-Undecen-1-ol | C11 | Floral, rose, waxy | thegoodscentscompany.com |

Disclaimer: This table provides sensory data for similar alcohols to infer a potential profile for this compound.

Formulation as Flavoring Agents

There is no specific information on the use of this compound as a flavoring agent. However, related long-chain alcohols are used in the food industry for this purpose. 1-Undecanol, for example, is used as a flavoring ingredient and has a fatty taste. atamanchemicals.com It is found naturally in fruits like apples and bananas, as well as in butter and eggs. atamanchemicals.com Its flavor profile is described as aldehydic, soapy, waxy, and sweet. fragranceu.com

Compounds similar to this compound, such as 2-butyloctan-1-ol, are utilized as flavoring agents due to their pleasant scents and taste characteristics, often mimicking floral and fruity notes in beverages, foods, and confections. atamanchemicals.comsolubilityofthings.com The application of these alcohols in flavor formulations often involves using them at very low concentrations to achieve the desired sensory impact. atamanchemicals.com

Environmental Fate and Degradation of 2 Butylundecan 1 Ol

Biodegradation Pathways and Kinetics

Long-chain alcohols are generally considered to be readily biodegradable in the environment. epa.govnih.gov The rate and extent of biodegradation are influenced by factors such as the microbial population present, temperature, and the availability of oxygen and other nutrients.

Aerobic Biotransformation: In the presence of oxygen, the primary degradation pathway for long-chain alcohols like 2-Butylundecan-1-OL is initiated by alcohol dehydrogenase enzymes. This initial step involves the oxidation of the primary alcohol to its corresponding aldehyde, followed by further oxidation to a carboxylic acid. This resulting fatty acid can then enter the β-oxidation pathway, a common metabolic process that sequentially shortens the carbon chain, ultimately leading to the formation of acetyl-CoA. Acetyl-CoA can then be mineralized to carbon dioxide and water through the citric acid cycle. This terminal oxidation pathway is a well-established mechanism for the aerobic degradation of alkanes and alcohols. researchgate.net

Anaerobic Biotransformation: Under anaerobic conditions, the biotransformation of alcohols can still occur, although typically at a slower rate than aerobic degradation. mdpi.com In the absence of oxygen, other electron acceptors such as nitrate, sulfate (B86663), or carbon dioxide are utilized by microorganisms. libretexts.org The specific pathways for anaerobic degradation of branched long-chain alcohols are less well-documented but are expected to involve fermentation or anaerobic respiration, leading to the production of simpler organic compounds, methane, and carbon dioxide.

A diverse range of microorganisms, including bacteria and fungi, are capable of degrading long-chain alcohols. Genera such as Pseudomonas, Bacillus, and various yeasts have been shown to utilize alcohols as a carbon source. mdpi.com

The initial metabolites in the aerobic degradation of this compound are expected to be 2-butylundecanal and subsequently 2-butylundecanoic acid. Further degradation via β-oxidation would produce a series of shorter-chain carboxylic acids. Due to the branched nature of this compound, the β-oxidation process may be sterically hindered at the branch point, potentially leading to the accumulation of intermediate metabolites. However, microorganisms have evolved enzymatic machinery to overcome such branching.

Table 1: Predicted Aerobic Degradation Metabolites of this compound

| Parent Compound | Initial Oxidation Product (Aldehyde) | Carboxylic Acid Intermediate | Subsequent Products via β-oxidation |

| This compound | 2-Butylundecanal | 2-Butylundecanoic acid | Shorter-chain fatty acids, Acetyl-CoA |

This table is based on general microbial degradation pathways for long-chain alcohols.

The ecological impact of long-chain alcohols is largely dependent on their water solubility and bioavailability. nih.gov Generally, the acute aquatic toxicity of linear long-chain alcohols exhibits a "cut-off" effect, where toxicity increases with chain length up to a certain point (around C13-C14), after which the extremely low water solubility limits their bioavailability and thus their toxic effects. au.dkoecd.org

Given its C15 structure, this compound is expected to have very low water solubility. While long-chain alcohols are not expected to persist in the environment due to rapid biodegradation, any potential for adverse effects would be most pronounced in the immediate vicinity of a significant release, before dilution and degradation can occur. nih.govresearchgate.net The environmental risk is generally considered low for long-chain alcohols due to their rapid removal from the environment. nih.gov

Table 2: Ecotoxicity of Structurally Similar Long-Chain Alcohols

| Organism | Endpoint | C12 Alcohol (Dodecanol) | C14 Alcohol (Tetradecanol) | C16 Alcohol (Hexadecanol) |

| Fish (Fathead minnow) | 96h LC50 | 1.01 mg/L | >0.4 mg/L (limit of solubility) | >0.19 mg/L (limit of solubility) |

| Invertebrate (Daphnia magna) | 48h EC50 | 0.77 mg/L | 0.47 mg/L | >0.09 mg/L (limit of solubility) |

| Algae (Pseudokirchneriella subcapitata) | 72h ErC50 | 0.63 mg/L | 0.23 mg/L | >0.06 mg/L (limit of solubility) |

Data sourced from representative values for linear long-chain alcohols and is intended for comparative purposes.

Environmental Transport and Distribution Modeling

Mathematical models are crucial tools for estimating the transport and distribution of chemical substances in the environment. nih.gov These models are used to predict exposure and dose in scenarios where direct measurements are impractical or unavailable. nih.gov However, no specific environmental transport and distribution models have been developed or applied to this compound.

Adsorption/Desorption Behavior in Soil and Sediment

The tendency of a chemical to attach to soil and sediment particles (adsorption) or detach from them (desorption) is a critical factor in its environmental mobility. ecetoc.org This behavior is typically quantified using parameters like the adsorption coefficient (Kd) and the Freundlich adsorption coefficient (KF). ecetoc.orgregulations.gov These coefficients are influenced by soil properties such as organic carbon content and clay mineralogy. ecetoc.org For instance, studies on other chemicals have shown that higher organic carbon levels can lead to increased adsorption. mdpi.com

No studies were found that specifically measured the adsorption or desorption coefficients for this compound in any soil or sediment type. Consequently, no data is available to populate a table for its adsorption/desorption characteristics.

Hypothetical Data Table: Adsorption/Desorption of this compound (Illustrative)

| Soil/Sediment Type | Organic Carbon (%) | Clay Content (%) | Adsorption Coefficient (Kd) | Desorption Coefficient (Kdes) | Hysteresis Index (H) |

|---|---|---|---|---|---|

| Loamy Sand | Data not available | Data not available | Data not available | Data not available | Data not available |

| Silt Loam | Data not available | Data not available | Data not available | Data not available | Data not available |

| Clay | Data not available | Data not available | Data not available | Data not available | Data not available |

Volatilization and Atmospheric Dispersion

Volatilization is the process by which a substance evaporates from soil or water into the air. Its potential for atmospheric dispersion is then influenced by factors such as its vapor pressure and atmospheric conditions. No data on the Henry's Law constant, vapor pressure, or atmospheric half-life for this compound could be located. Therefore, its potential for volatilization and long-range atmospheric transport remains uncharacterized.

Bioaccumulation and Biomagnification Potential

Bioaccumulation is the buildup of a substance in an organism, while biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. cimi.orgnih.gov The potential for a chemical to bioaccumulate is often estimated using its bio-concentration factor (BCF) or bio-accumulation factor (BAF), with a BCF greater than 5,000 often being a criterion for concern. pops.int

There is no available research on the bioaccumulation or biomagnification of this compound in any aquatic or terrestrial food webs. nih.gov Trophic transfer studies, which would be necessary to determine its biomagnification potential, have not been conducted for this compound. nih.gov

Data Table: Bioaccumulation Potential of this compound

| Parameter | Value | Method |

|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | Data not available | Not applicable |

| Bioconcentration Factor (BCF) | Data not available | Not applicable |

| Bioaccumulation Factor (BAF) | Data not available | Not applicable |

Advanced Environmental Monitoring and Remediation Strategies

Environmental monitoring programs are essential for tracking the presence and concentration of chemicals in various environmental compartments. pda.orgpda.org Similarly, remediation strategies are developed to clean up contaminated sites. clu-in.org Due to the absence of any identified environmental contamination by this compound, there are no established advanced monitoring techniques or remediation strategies specifically for this compound. General remediation approaches could theoretically be applied, but their effectiveness would be unknown without specific studies.

Advanced Analytical Methodologies for 2 Butylundecan 1 Ol

Chromatographic Separation Techniques

Chromatographic techniques are paramount for the separation of 2-Butylundecan-1-ol from reaction byproducts, isomers, or other components within a sample matrix. The choice of method depends on the specific analytical goal, such as purity assessment or quantification in a complex mixture.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Purity and Composition Analysis

Gas chromatography is a powerful technique for analyzing volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification capabilities, making it ideal for purity assessment and the analysis of product distribution in Guerbet reactions. researchgate.netresearchgate.netrsc.org

In a typical GC-MS analysis of a Guerbet reaction mixture containing long-chain branched alcohols, a non-polar or semi-polar capillary column is used. The retention time of this compound would be dependent on its boiling point and interaction with the stationary phase. The mass spectrum would exhibit characteristic fragmentation patterns for a long-chain primary alcohol. Key fragments would likely include the loss of a water molecule (M-18), and alpha-cleavage around the hydroxyl-bearing carbon.

Table 1: Representative GC-MS Parameters for Analysis of Guerbet Alcohols

| Parameter | Value/Condition |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Initial temp. 60-100°C, ramp at 10°C/min to 280-300°C, hold for 5-10 min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-500 |

Note: This table represents typical starting parameters for the analysis of long-chain alcohols and may require optimization for this compound.

Research on the Guerbet condensation of ethanol (B145695) and butanol to produce C6+ alcohols demonstrates the utility of GC-MS in identifying and quantifying various alcohol products. rsc.org Similar methodologies would be applicable to determine the purity of this compound and identify any isomeric byproducts.

High-Performance Liquid Chromatography (HPLC) for Complex Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of less volatile or thermally labile compounds, and it can be adapted for the analysis of long-chain alcohols. Reversed-phase HPLC is a common mode for separating such compounds.

For the analysis of this compound, a C18 column is often employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. epa.gov Detection can be achieved using a refractive index detector (RID) or, after derivatization, a UV or fluorescence detector. gerli.com HPLC is particularly useful for quantifying branched-chain alcohols in fermentation broths or other complex aqueous mixtures. nih.gov

A study on the analysis of alcohol ethoxylates, which are structurally related to Guerbet alcohols, utilized a C18 column with a gradient elution of ammonium (B1175870) acetate (B1210297) in water and acetonitrile. epa.gov This approach allowed for the separation of homologs based on their alkyl chain length. epa.gov

Table 2: Illustrative HPLC Conditions for Long-Chain Alcohol Analysis

| Parameter | Value/Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 - 40 °C |

| Detector | Refractive Index (RI) or Evaporative Light Scattering (ELSD) |

| Injection Volume | 10 - 20 µL |

Note: These are general conditions and would need to be optimized for the specific analysis of this compound.

Electrophoretic Methods for Separation and Characterization

While less common for simple alcohols, electrophoretic methods like capillary electrophoresis (CE) could potentially be employed for the separation of derivatized this compound. CE separates ions based on their electrophoretic mobility in an electric field. For neutral molecules like alcohols, derivatization to introduce a charged group or the use of micellar electrokinetic chromatography (MEKC) would be necessary. MEKC uses surfactants to form micelles, which act as a pseudo-stationary phase, allowing for the separation of neutral analytes.

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and functional group analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

The ¹H NMR spectrum would show characteristic signals for the different types of protons in the molecule. The proton of the hydroxyl group (-OH) would appear as a broad singlet, with its chemical shift being concentration and solvent dependent. libretexts.orgmsu.edu The protons on the carbon bearing the hydroxyl group (-CH₂OH) would typically resonate in the 3.5-4.5 ppm range. oregonstate.edu The numerous overlapping signals of the alkyl chain protons would appear in the upfield region (approx. 0.8-1.6 ppm).

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon attached to the hydroxyl group would be deshielded and appear in the 60-80 ppm range. oregonstate.edumagritek.com The terminal methyl groups of the butyl and undecyl chains would have distinct signals at the high-field end of the spectrum.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| -CH₂OH | 3.5 - 3.7 | 65 - 70 |

| -CH(CH₂CH₂CH₃)- | 1.3 - 1.5 | 40 - 45 |

| -CH₂- (chains) | 1.2 - 1.4 | 22 - 35 |

| -CH₃ (terminal) | 0.8 - 0.9 | 14 - 15 |

| -OH | Variable (typically 1.0 - 5.0) | - |

Note: These are predicted values based on general principles of NMR spectroscopy for alcohols. Actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. oregonstate.edu The broadness of this peak is due to hydrogen bonding. Strong absorptions in the 2850-3000 cm⁻¹ region correspond to C-H stretching vibrations of the alkyl chains. A distinct C-O stretching vibration would be observed in the 1000-1200 cm⁻¹ range.

Raman spectroscopy, which measures light scattering, is also sensitive to these vibrations. While the O-H stretch is typically a weak band in Raman spectra, the C-H and C-C stretching vibrations of the alkyl backbone would produce strong signals.

Table 4: Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3200 - 3600 | O-H stretch (hydrogen-bonded) | Strong, Broad |

| 2850 - 2960 | C-H stretch (alkyl) | Strong |

| 1450 - 1470 | C-H bend (methylene) | Medium |

| 1370 - 1380 | C-H bend (methyl) | Medium |

| 1000 - 1200 | C-O stretch | Strong |

Note: This table presents characteristic IR frequencies for long-chain primary alcohols.

Mass Spectrometry (MS) and Tandem MS for Molecular Identification

Mass spectrometry is a cornerstone technique for the molecular identification of organic compounds. It provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which allows for the elucidation of its chemical structure. savemyexams.com

In the analysis of long-chain alcohols like this compound, the initial ionization process, typically electron ionization (EI), generates a molecular ion ([M]•+). However, for primary alcohols, this molecular ion is often unstable and may be of very low abundance or completely absent in the resulting spectrum. docbrown.info The fragmentation pattern, therefore, becomes critical for identification. Common fragmentation pathways for long-chain alcohols include:

Alpha-Cleavage: The cleavage of the C-C bond adjacent to the oxygen atom is a characteristic fragmentation for primary alcohols. For this compound, this would result in the loss of the butyl-nonyl side chain, leading to a prominent ion at m/z 31, corresponding to [CH₂OH]⁺.

Loss of Water: Dehydration is a common fragmentation pathway, resulting in a peak at M-18, corresponding to the loss of a water molecule from the molecular ion.

Alkene Series Fragments: Cleavage along the alkyl chain results in a series of hydrocarbon fragments (at m/z 43, 57, 71, etc.), which can help determine the nature of the aliphatic chain.

Cleavage at Branch Points: For branched alcohols, fragmentation is often favored at the branch point. In this compound, cleavage at the C2 position can lead to the formation of characteristic ions.

Tandem Mass Spectrometry (MS/MS) provides an additional layer of structural information. In an MS/MS experiment, a specific precursor ion (e.g., the [M-H₂O]•+ ion or another significant fragment) is selected and subjected to further fragmentation through collision-induced dissociation (CID). ddtjournal.com The resulting product ions create a new spectrum that is characteristic of the precursor ion's structure. This technique is invaluable for differentiating between isomers and confirming the identity of a compound in a complex mixture by establishing specific precursor-to-product ion transitions. ddtjournal.com For long-chain alcohols, derivatization can be employed to create derivatives that yield more structurally informative fragments upon MS/MS analysis. researchgate.netnih.gov

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound (C₁₅H₃₂O, Molecular Weight: 228.4 g/mol ) This table is based on general fragmentation principles for branched primary alcohols.

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 228 | [C₁₅H₃₂O]•+ | Molecular Ion (M•+) - Often low abundance or absent |

| 210 | [C₁₅H₃₀]•+ | [M-H₂O]•+ (Loss of water) |

| 197 | [C₁₄H₂₉]+ | [M-CH₂OH]+ (Alpha-cleavage) |

| 171 | [C₁₂H₂₇]+ | Cleavage at the branch point |

| 113 | [C₈H₁₇]+ | Cleavage at the branch point |

| 57 | [C₄H₉]+ | Butyl cation from branch |

| 31 | [CH₂OH]+ | Alpha-cleavage |

Hyphenated Analytical Techniques for Comprehensive Analysis

To analyze compounds within complex samples, separation techniques are coupled with detection methods in what are known as hyphenated techniques. chromatographytoday.comscribd.com These approaches combine the separation power of chromatography with the identification capabilities of spectrometry. ijarnd.com